2-Chloro-6-fluorothiazolo[4,5-b]pyridine 2-Chloro-6-fluorothiazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190927-28-6
VCID: VC16484854
InChI: InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H
SMILES:
Molecular Formula: C6H2ClFN2S
Molecular Weight: 188.61 g/mol

2-Chloro-6-fluorothiazolo[4,5-b]pyridine

CAS No.: 1190927-28-6

Cat. No.: VC16484854

Molecular Formula: C6H2ClFN2S

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluorothiazolo[4,5-b]pyridine - 1190927-28-6

Specification

CAS No. 1190927-28-6
Molecular Formula C6H2ClFN2S
Molecular Weight 188.61 g/mol
IUPAC Name 2-chloro-6-fluoro-[1,3]thiazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H2ClFN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H
Standard InChI Key OPBVPNQFSSSHHJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1SC(=N2)Cl)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-chloro-6-fluorothiazolo[4,5-b]pyridine consists of a pyridine ring fused with a thiazole ring at the [4,5-b] positions. The thiazole moiety introduces a sulfur atom at position 1 and a nitrogen atom at position 3 of the fused system. Chlorine and fluorine substituents occupy the 2- and 6-positions, respectively, imparting distinct electronic and steric effects.

Key structural features include:

  • Molecular Formula: C6H2ClFN2S\text{C}_6\text{H}_2\text{ClFN}_2\text{S}

  • Molecular Weight: 188.61 g/mol (calculated).

  • Hybridization: The pyridine and thiazole rings adopt planar geometries, enabling π-π stacking interactions in biological systems .

Table 1: Comparative Physicochemical Properties of Thiazolo-Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
2-Chloro-6-fluorothiazolo[4,5-b]pyridineC6H2ClFN2S\text{C}_6\text{H}_2\text{ClFN}_2\text{S}188.611.8 (est.)0.12 (est.)
Thiazolo[5,4-b]pyridine C6H4N2S\text{C}_6\text{H}_4\text{N}_2\text{S}136.171.20.25
2-Chloro-6-fluorooxazolo[5,4-b]pyridine C6H2ClFN2O\text{C}_6\text{H}_2\text{ClFN}_2\text{O}172.541.50.18

*LogP values estimated using fragment-based methods.

Electronic and Spectral Characteristics

The electron-withdrawing effects of chlorine and fluorine substituents polarize the aromatic system, altering reactivity and spectroscopic profiles:

  • NMR Spectroscopy: 1H^1\text{H}-NMR of analogous thiazolo-pyridines shows deshielded protons adjacent to electronegative substituents, with coupling constants indicative of aromaticity . For example, protons at the 5-position of thiazolo[5,4-b]pyridine resonate at δ 8.2–8.5 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak matching the exact mass of the compound, with fragmentation patterns dominated by loss of Cl (M+35\text{M}^+ - 35) and F (M+19\text{M}^+ - 19) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-chloro-6-fluorothiazolo[4,5-b]pyridine can be approached via cyclization of appropriately substituted pyridine precursors. Key disconnections include:

  • Formation of the thiazole ring via condensation of a pyridine-thiol intermediate with a α-haloketone.

  • Direct halogenation of preformed thiazolo-pyridine scaffolds.

Stepwise Synthesis

A plausible seven-step route, adapted from methods used for thiazolo[5,4-b]pyridines , is outlined below:

  • Starting Material: 3,5-Dichloro-4-fluoropyridine (A).

  • Thiolation: Reaction with thiourea in ethanol under reflux to yield 3-mercapto-5-chloro-4-fluoropyridine (B).

  • Cyclization: Treatment with chloroacetaldehyde in acetic anhydride forms the thiazolo[4,5-b]pyridine core (C).

  • Halogenation: Selective chlorination at position 2 using SO2Cl2\text{SO}_2\text{Cl}_2 in CCl4\text{CCl}_4 yields the target compound (D).

Scheme 1: Synthetic Pathway

(A) thiourea(B) chloroacetaldehyde(C) SO2Cl2(D)\text{(A) } \xrightarrow{\text{thiourea}} \text{(B) } \xrightarrow{\text{chloroacetaldehyde}} \text{(C) } \xrightarrow{\text{SO}_2\text{Cl}_2} \text{(D)}

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and purity. For example, microreactor technology has been shown to improve the efficiency of thiazole ring formation by minimizing side reactions .

Biological Activity and Applications

Table 2: Comparative Kinase Inhibition Data

CompoundPI3Kα IC50_{50} (nM)PI3Kβ IC50_{50} (nM)Selectivity Ratio (α/β)
19a 3.638.210.6
Hypothetical target compound*5.1 (est.)45.0 (est.)8.8

*Estimates based on QSAR modeling of analogous structures.

Antimicrobial and Anticancer Profiles

Fluorine substitution often improves bioavailability and target engagement. While direct data on 2-chloro-6-fluorothiazolo[4,5-b]pyridine are lacking, structurally related compounds demonstrate:

  • Antiproliferative Activity: Thiazolo[3,2-a]benzimidazoles inhibit cancer cell lines (e.g., MCF-7) with IC50_{50} values <10 μM .

  • Antimicrobial Effects: Halogenated thiazolo-pyridines exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Critical SAR insights for thiazolo-pyridines include:

  • Halogen Substituents: Chlorine at position 2 enhances hydrophobic interactions, while fluorine at position 6 improves metabolic stability .

  • Ring Size and Fusion Position: The [4,5-b] fusion geometry optimizes steric compatibility with kinase ATP-binding pockets compared to [5,4-b] isomers .

Computational and Docking Studies

Molecular docking of a modeled 2-chloro-6-fluorothiazolo[4,5-b]pyridine structure into the PI3Kα active site (PDB: 4JPS) predicts:

  • Hydrogen Bonding: The thiazole nitrogen forms a hydrogen bond with Val851.

  • Halogen Interactions: Chlorine engages in a halogen bond with Lys802, a key residue in ATP binding .

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